molecular formula C17H24N2O B6923639 N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide

N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide

Cat. No.: B6923639
M. Wt: 272.4 g/mol
InChI Key: BRASZLNFBSDAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide is a synthetic organic compound that features a cyclopropyl group, a cyclopentyl group, and a methylphenyl group

Properties

IUPAC Name

N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13-5-4-6-14(11-13)17(9-2-3-10-17)18-12-16(20)19-15-7-8-15/h4-6,11,15,18H,2-3,7-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRASZLNFBSDAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)NCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclopentyl intermediates. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The cyclopentyl group can be introduced through cyclopentylation reactions using cyclopentyl halides and appropriate nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and cyclopentylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

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